molecular formula C30H35IN2O2S2 B13815216 3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide

3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide

Cat. No.: B13815216
M. Wt: 646.6 g/mol
InChI Key: XLICQDUSYOJAKK-UHFFFAOYSA-M
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Description

3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide is a complex organic compound with a unique structure It is characterized by the presence of multiple benzothiazole rings, methoxy groups, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide typically involves multiple steps. The process begins with the preparation of the benzothiazole rings, followed by the introduction of the methoxy groups and the cyclohexene ring. The final step involves the formation of the iodide salt. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the structure of the compound, leading to the formation of new derivatives.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can produce alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for various diseases.

    Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-5-methoxy-1,3-benzothiazole: A simpler compound with a similar benzothiazole structure.

    2-Cyclohexen-1-ylidene derivatives: Compounds with similar cyclohexene rings and substitution patterns.

    Methoxy-substituted benzothiazoles: Compounds with methoxy groups attached to the benzothiazole ring.

Uniqueness

3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide is unique due to its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C30H35IN2O2S2

Molecular Weight

646.6 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[[(3E)-3-[(3-ethyl-5-methoxy-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-5-methoxy-1,3-benzothiazole;iodide

InChI

InChI=1S/C30H35N2O2S2.HI/c1-7-31-24-16-22(33-5)9-11-26(24)35-28(31)14-20-13-21(19-30(3,4)18-20)15-29-32(8-2)25-17-23(34-6)10-12-27(25)36-29;/h9-17H,7-8,18-19H2,1-6H3;1H/q+1;/p-1

InChI Key

XLICQDUSYOJAKK-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C3=C/C(=C/C4=[N+](C5=C(S4)C=CC(=C5)OC)CC)/CC(C3)(C)C.[I-]

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=CC3=CC(=CC4=[N+](C5=C(S4)C=CC(=C5)OC)CC)CC(C3)(C)C.[I-]

Origin of Product

United States

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